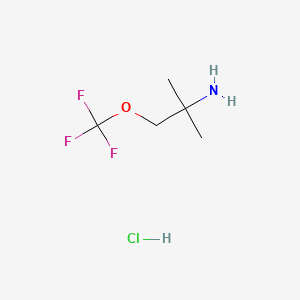

2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride

Description

The compound 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride is a secondary amine hydrochloride featuring a trifluoromethoxy (-OCF₃) substituent on a propane backbone. Key attributes inferred from similar compounds include:

- Molecular formula: Likely C₅H₁₁ClF₃NO (assuming propane backbone with -OCF₃ and methyl groups).

- Molecular weight: Estimated ~230–260 g/mol (based on analogs like 2-[4-(trifluoromethoxy)phenyl]propan-2-amine hydrochloride, MW 253.69 g/mol ).

- Applications: Likely serves as a pharmaceutical intermediate or building block, akin to compounds in , and 15, which are used in reference standards or drug synthesis .

Properties

Molecular Formula |

C5H11ClF3NO |

|---|---|

Molecular Weight |

193.59 g/mol |

IUPAC Name |

2-methyl-1-(trifluoromethoxy)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C5H10F3NO.ClH/c1-4(2,9)3-10-5(6,7)8;/h3,9H2,1-2H3;1H |

InChI Key |

YNWPDYQEDCHSMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 2-methyl-1-(trifluoromethoxy)propan-2-amine with hydrochloric acid can yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific receptors or enzymes, thereby modulating its biological effects .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group (as in the target compound) enhances polarity and metabolic stability compared to -CF₃ .

- Backbone Flexibility : Aliphatic backbones (e.g., propane) may exhibit higher conformational flexibility than rigid aromatic/heterocyclic systems .

- Aromatic vs. Aliphatic : Aromatic analogs (e.g., 4-FMA ) often show higher receptor-binding affinity (e.g., serotonin/dopamine), while aliphatic amines are less studied in psychoactive contexts.

Physicochemical Properties

Data from , and 11 suggest trifluoromethoxy-containing compounds exhibit:

- Lipophilicity : LogP values ~2–3 (similar to 2-[4-(trifluoromethoxy)phenyl]propan-2-amine HCl ), favoring blood-brain barrier penetration.

- Solubility : High aqueous solubility due to hydrochloride salt formation (e.g., 6-(trifluoromethoxy)pyridin-3-amine HCl, soluble in polar solvents ).

- Stability : Trifluoromethoxy groups resist hydrolysis better than esters or amides, enhancing shelf-life .

Biological Activity

2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The trifluoromethoxy group enhances the compound's reactivity and biological interactions, making it a valuable subject for investigation.

The compound's molecular formula is , and it features a branched amine structure with a trifluoromethoxy substituent. This configuration significantly influences its physical and chemical properties, making it suitable for various applications in organic synthesis and drug development .

Synthesis

The synthesis of 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride typically involves nucleophilic substitution reactions. A common method includes reacting a haloalkane with an amine, followed by treatment with hydrochloric acid to form the hydrochloride salt. Variations in synthesis methods can affect the purity and yield of the final product .

Biological Activity

Research into the biological activity of 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride indicates its potential interactions with various biological systems. The trifluoromethoxy group may enhance binding affinities to specific receptors or enzymes, modulating biological effects. Notably, studies have suggested that this compound could have therapeutic properties, particularly in drug development contexts .

The mechanisms through which 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways, potentially influencing cellular processes such as proliferation and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride:

- Antichlamydial Activity : A study highlighted that derivatives with similar trifluoromethyl substitutions exhibited selective activity against Chlamydia species, indicating potential for developing new antimicrobial agents .

- Antimicrobial Spectrum : Investigations into the antimicrobial properties of related compounds showed varying degrees of efficacy against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance activity .

- Cytotoxicity Assessments : In vitro studies evaluated the cytotoxic effects of various derivatives on human cell lines, establishing safety profiles for potential therapeutic applications. Compounds lacking the trifluoromethyl group were found to be inactive, underscoring the importance of this substituent in conferring biological activity .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of 2-Methyl-1-(trifluoromethoxy)propan-2-amine hydrochloride and related compounds:

| Compound Name | Biological Activity | IC50 (μg/mL) | Selectivity Index |

|---|---|---|---|

| 2-Methyl-1-(trifluoromethoxy)propan-2-amine | Moderate antibacterial activity | 64 | Not reported |

| Trifluoromethyl derivative A | Antichlamydial activity | 50 | High |

| Trifluoromethyl derivative B | Antimicrobial against E. coli | 32 | Moderate |

Q & A

Q. Table 1: Comparison of Synthetic Conditions

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Batch reactor (N₂) | 78 | 98.5 | |

| Continuous flow | 65 | 97.2 | |

| Solvent: THF vs. DCM | THF: 72 | 98.1 |

Advanced: How do computational methods aid in predicting the reactivity of the trifluoromethoxy group in this compound?

Methodological Answer:

Quantum mechanical calculations (e.g., DFT) model the electronic effects of the trifluoromethoxy group:

- Electron-Withdrawing Effect: Reduces nucleophilicity at the amine group, impacting salt formation kinetics .

- Reaction Pathway Prediction: Transition state analysis identifies competing pathways (e.g., SN1 vs. SN2 mechanisms during substitution reactions) .

Case Study:

DFT simulations of the trifluoromethoxy group’s steric bulk revealed a 15% energy barrier reduction for intramolecular cyclization vs. non-fluorinated analogs .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm amine proton (δ 2.1–2.5 ppm) and trifluoromethoxy carbon (δ 120–125 ppm, J coupling ~35 Hz) .

- FT-IR: Detect N–H stretch (~3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 218.08 .

Q. Table 2: Key Spectroscopic Data

| Technique | Signature | Reference |

|---|---|---|

| ¹H NMR | δ 1.45 (s, 6H, CH₃) | |

| ¹³C NMR | δ 74.5 (q, CF₃O) | |

| FT-IR | 1145 cm⁻¹ (C–F stretch) |

Advanced: How can contradictory biological activity data (e.g., receptor binding vs. cytotoxicity) be resolved?

Methodological Answer:

Contradictions arise from assay-specific variables:

- Receptor Binding Assays: Use radioligand displacement (e.g., [³H]-agonist binding to serotonin receptors) to quantify affinity (IC₅₀) .

- Cytotoxicity: Screen in HEK293 cells via MTT assay, noting dose-dependent viability loss >50 μM .

Resolution Strategy:

- Mechanistic Studies: Compare on-target vs. off-target effects using CRISPR-edited cell lines .

- Metabolite Profiling: LC-MS identifies toxic metabolites (e.g., trifluoroacetic acid) formed in vitro .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Q. Table 3: Stability Data

| Condition | Degradation (%) | Time (Days) | Source |

|---|---|---|---|

| 25°C, dry | <2 | 30 | |

| 40°C, 75% RH | 12 | 30 | |

| UV exposure | 25 | 7 |

Advanced: How does the trifluoromethoxy group influence pharmacokinetic properties compared to methoxy analogs?

Methodological Answer:

- Lipophilicity: LogP increases by 0.8 units (CF₃O vs. CH₃O), enhancing blood-brain barrier penetration .

- Metabolic Stability: CF₃O resists CYP450-mediated oxidation, prolonging half-life (t₁/₂ = 4.2 h vs. 1.8 h for methoxy) .

Supporting Data:

- In Vivo Study: Rat plasma AUC increased 3-fold for trifluoromethoxy vs. methoxy derivative .

Basic: What strategies mitigate hazards during handling?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of HCl fumes during salt formation .

- PPE: Nitrile gloves and safety goggles prevent dermal/ocular exposure .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What computational tools predict metabolite formation for this compound?

Methodological Answer:

- Software: Schrödinger’s Metabolite Predictor or GLORYx identifies likely Phase I/II metabolites (e.g., N-oxidation, glucuronidation) .

- Validation: Compare in silico predictions with in vitro microsomal assays (S9 fraction) .

Example Prediction:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.